molecular formula C10H9NO2 B8507146 2-hydroxymethyl-1H-indole-5-carbaldehyde

2-hydroxymethyl-1H-indole-5-carbaldehyde

Cat. No. B8507146
M. Wt: 175.18 g/mol
InChI Key: UMGOVDSDEGAXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238640B2

Procedure details

To a degassed solution of N-(4-formyl-2-iodo-phenyl)-acetamide (0.760 g, 2.63 mmol) in anhydrous DMF (20 mL) were added bis(triphenylphosphine)palladium(II) dichloride (90 mg, 0.13 mmol), copper (I) iodide (0.03 g, 0.13 mmol), 1,1,3,3-tetramethyl guanidine (1.51 g, 13.1 mmol), and propargyl alcohol (0.210 g, 3.68 mmol). The reaction mixture was stirred at room temperature for 2 hours and then at 80° C. for 24 hours under nitrogen. Solvent was evaporated under reduced pressure. Water (100 mL) was added and the mixture was extracted with ethyl acetate (200 mL). The organic phase was backwashed with water (2×100 mL), brine (100 mL), and dried over anhydrous Na2SO4. Solvent was evaporated and crude compound was purified by the Simpliflash system (60% ethyl acetate in hexanes as eluent) to give 2-hydroxymethyl-1H-indole-5-carbaldehyde as a pale yellow solid. Yield: 0.10 g (22%).
Name
N-(4-formyl-2-iodo-phenyl)-acetamide
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
0.03 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=O)[CH3:11])=[C:5](I)[CH:4]=1)=[O:2].CN(C)C(N(C)C)=N.[CH2:22]([OH:25])C#C>CN(C=O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[OH:25][CH2:22][C:10]1[NH:9][C:6]2[C:7]([CH:11]=1)=[CH:8][C:3]([CH:1]=[O:2])=[CH:4][CH:5]=2 |^1:33,52|

Inputs

Step One
Name
N-(4-formyl-2-iodo-phenyl)-acetamide
Quantity
0.76 g
Type
reactant
Smiles
C(=O)C1=CC(=C(C=C1)NC(C)=O)I
Name
Quantity
1.51 g
Type
reactant
Smiles
CN(C(=N)N(C)C)C
Name
Quantity
0.21 g
Type
reactant
Smiles
C(C#C)O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
90 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
0.03 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 80° C. for 24 hours under nitrogen
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Water (100 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
CUSTOM
Type
CUSTOM
Details
crude compound was purified by the Simpliflash system (60% ethyl acetate in hexanes as eluent)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC=1NC2=CC=C(C=C2C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.